molecular formula C12H8F3NOS B1363534 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one CAS No. 263564-37-0

1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B1363534
CAS No.: 263564-37-0
M. Wt: 271.26 g/mol
InChI Key: DOKBWWZTDKYSBF-UHFFFAOYSA-N
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Description

1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted thiazoles.

Scientific Research Applications

1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKBWWZTDKYSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372549
Record name 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263564-37-0
Record name 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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